N-acetyl-L-methionine ethyl ester N-acetyl-L-methionine ethyl ester
Brand Name: Vulcanchem
CAS No.: 59587-10-9
VCID: VC18964522
InChI: InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1
SMILES:
Molecular Formula: C9H17NO3S
Molecular Weight: 219.30 g/mol

N-acetyl-L-methionine ethyl ester

CAS No.: 59587-10-9

Cat. No.: VC18964522

Molecular Formula: C9H17NO3S

Molecular Weight: 219.30 g/mol

* For research use only. Not for human or veterinary use.

N-acetyl-L-methionine ethyl ester - 59587-10-9

Specification

CAS No. 59587-10-9
Molecular Formula C9H17NO3S
Molecular Weight 219.30 g/mol
IUPAC Name ethyl (2S)-2-acetamido-4-methylsulfanylbutanoate
Standard InChI InChI=1S/C9H17NO3S/c1-4-13-9(12)8(5-6-14-3)10-7(2)11/h8H,4-6H2,1-3H3,(H,10,11)/t8-/m0/s1
Standard InChI Key HWRSILOQIXCGQU-QMMMGPOBSA-N
Isomeric SMILES CCOC(=O)[C@H](CCSC)NC(=O)C
Canonical SMILES CCOC(=O)C(CCSC)NC(=O)C

Introduction

Chemical Structure and Conformational Analysis

Molecular Architecture

N-Acetyl-L-methionine ethyl ester features a chiral center derived from the L-configuration of methionine, with an acetyl group at the amino terminus and an ethyl ester at the carboxyl terminus. The sulfur-containing side chain (CH2CH2SCH3-\text{CH}_2\text{CH}_2\text{SCH}_3) contributes to its hydrophobic character, while the ester and amide groups enable hydrogen bonding and solubility in polar solvents .

Table 1: Key Structural Features

FeatureDescription
IUPAC NameEthyl N-acetyl-L-methioninate
Molecular FormulaC9H17NO3S\text{C}_9\text{H}_{17}\text{NO}_3\text{S}
Chiral Centers1 (L-configuration)
Functional GroupsAcetyl (amide), ethyl ester, thioether

Synthesis and Optimization

Industrial-Scale Production

The patented synthesis (US4011263A) involves reacting L-methionine with acetic anhydride in alkaline aqueous conditions (pH 6.5–10.0) at 20–60°C . Key parameters include:

  • Molar Ratios: 1.10–1.30 moles of acetic anhydride per mole of methionine.

  • Alkali: 1.6–2.1 moles of NaOH per mole of acetic anhydride.

  • Solvent: 15–30 moles of water per mole of methionine.

Table 2: Synthesis Conditions and Yields

ParameterOptimal RangeYield (%)Purity (%)
Temperature30–50°C9099.9
pH7.0–9.58599.5
Reaction Time45–60 minutes8899.7

Post-synthesis, the product is isolated via acidification (pH 1.8–2.0) with sulfuric acid, followed by ethyl acetate extraction and recrystallization from water . This method minimizes racemization, preserving optical purity ([α]D20=21.0[\alpha]_D^{20} = -21.0^\circ in water) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (3.48 g/L at 28°C), enhanced by the ethyl ester’s lipophilicity . It is stable under dry, cool storage (2–8°C) but hydrolyzes in acidic or alkaline conditions to regenerate methionine and acetic acid.

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting Point104–105°CDifferential Scanning Calorimetry
Boiling Point394.43°C (est.)Empirical Correlation
LogP0.592Octanol-Water Partition
Refractive IndexnD20=1.1667n_D^{20} = 1.1667Abbe Refractometer

Spectral Characterization

  • IR Spectroscopy: Strong absorptions at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide I band) .

  • 1H^1\text{H} NMR (DMSO-d6d_6): δ 1.21 (t, 3H, –OCH2 _2CH3_3), 2.05 (s, 3H, –COCH3_3), 2.53 (m, 2H, –SCH2_2), 4.12 (q, 2H, –OCH2_2) .

Applications and Biological Relevance

Nutritional Supplements

As a stabilized methionine derivative, it serves as a dietary supplement to address sulfur amino acid deficiencies. The acetyl and ethyl groups prevent rapid hepatic degradation, prolonging systemic availability.

Pharmaceutical Intermediates

Its lipophilicity enhances membrane permeability, making it a prodrug candidate. For example, it is hydrolyzed intracellularly by esterases to release N-acetyl-L-methionine, a precursor for glutathione synthesis.

Biochemical Research

The compound is utilized in enzymatic assays to study acyltransferase and esterase activity. Its conformational flexibility also makes it a model for investigating solvent effects on peptide mimetics .

Research Advancements

Solvent Effects on Conformation

Computational studies using the IEF-PCM model demonstrated that the gauche conformation is stabilized in chloroform by 2.3 kcal/mol compared to the trans form, whereas in DMSO, the energy difference drops to 0.8 kcal/mol . These findings align with NMR coupling constants (3JHH=6.2Hz^3J_{HH} = 6.2 \, \text{Hz} in CDCl3_3 vs. 8.1 Hz in DMSO-d6d_6) .

Stability Under Physiological Conditions

In vitro studies simulating gastric fluid (pH 1.2, 37°C) showed 80% hydrolysis within 2 hours, whereas intestinal conditions (pH 6.8) resulted in 95% intact compound after 4 hours, supporting its use in enteric-coated formulations.

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